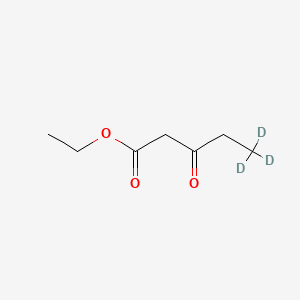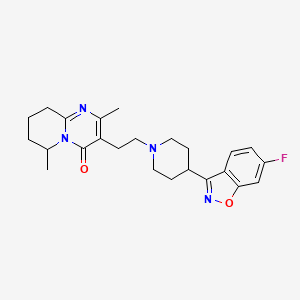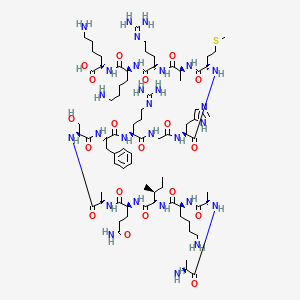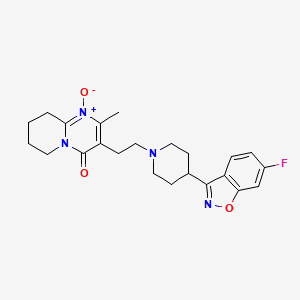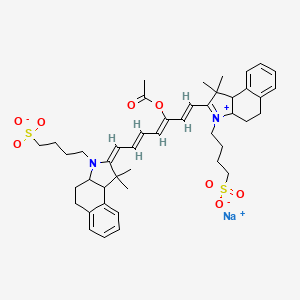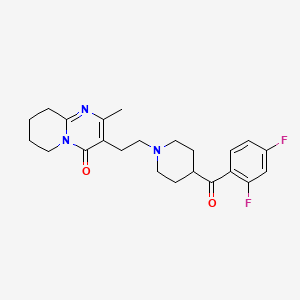
2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate is a biochemical compound with the molecular formula C15H20O5 . It has a molecular weight of 280.32 .
Molecular Structure Analysis
The molecule contains a total of 41 bonds. There are 21 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 aromatic ester, 2 aliphatic ethers, 1 aromatic ether, and 1 Oxirane .Physical And Chemical Properties Analysis
The molecule contains a total of 40 atoms. There are 20 Hydrogen atoms, 15 Carbon atoms, and 5 Oxygen atoms . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Anisotropic Epoxy–Amine Thermosets Synthesis
Bis{4‐[2‐(2,3‐epoxypropyl)ethoxy]benzoate}‐1,4‐phenylene and bis[4‐(2,3‐epoxypropoxy)benzoate]‐methyl‐1,4‐phenylene liquid crystalline diepoxy monomers were crosslinked with various diamines in a magnetic field to investigate the formation of anisotropic epoxy–amine thermosets. This process utilized X-ray scattering for mesophase identification and determining the nematic order parameter of the resulting thermosets, cured under various temperature and magnetic field strength conditions. The research found that all thermosets exhibited nematic or smectic A mesophases, with variations in orientation degrees based on the type of diamines used, demonstrating the compound's potential in creating materials with controlled anisotropy (Pottié et al., 2008).
Liquid Crystal Epoxy Thermosets
The compound was utilized in the synthesis of liquid crystal diepoxides cured with diamine to form liquid crystalline thermoset (LCT) materials. This study explored different curing conditions and compound ratios, examining their impact on the mechanical properties of the resultant LCTs. It was found that specific mole ratios led to materials combining high strength and elongation, indicating the compound's applicability in enhancing the mechanical performance of liquid crystalline thermosets (Tan et al., 2000).
Synthesis and Characterization of Novel Compounds
Research also extended into the synthesis of new compounds based on 4-hydroxy-2H-chromen-2-ones, utilizing 2-chloromethyloxirane in reactions leading to 4-(2,3-epoxypropoxy)-2H-chromen-2-ones. These compounds were further reacted with various amines to produce derivatives, which were then acylated, showcasing the versatility of 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate in synthesizing a range of chemical entities with potential applications in different fields (Avetisyan et al., 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate involves the reaction between 4-hydroxybenzoic acid and 2-isopropoxyethanol, followed by the addition of epichlorohydrin to form the epoxy intermediate, which is then reacted with sodium bicarbonate to form the final product.", "Starting Materials": [ "4-hydroxybenzoic acid", "2-isopropoxyethanol", "Epichlorohydrin", "Sodium bicarbonate" ], "Reaction": [ "Step 1: 4-hydroxybenzoic acid is reacted with 2-isopropoxyethanol in the presence of a catalyst such as sulfuric acid to form 2-isopropoxyethyl 4-hydroxybenzoate.", "Step 2: Epichlorohydrin is added to the reaction mixture and allowed to react, forming the intermediate 2-isopropoxyethyl 4-(2,3-epoxypropoxy)benzoate.", "Step 3: The intermediate is then treated with sodium bicarbonate to form the final product, 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate.", "Overall reaction: 4-hydroxybenzoic acid + 2-isopropoxyethanol + Epichlorohydrin + Sodium bicarbonate → 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate + H2O + NaCl" ] } | |
Número CAS |
1346603-05-1 |
Fórmula molecular |
C15H20O5 |
Peso molecular |
280.32 |
Nombre IUPAC |
2-propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate |
InChI |
InChI=1S/C15H20O5/c1-11(2)17-7-8-18-15(16)12-3-5-13(6-4-12)19-9-14-10-20-14/h3-6,11,14H,7-10H2,1-2H3 |
Clave InChI |
WIXOVOWSUCEDGS-UHFFFAOYSA-N |
SMILES |
CC(C)OCCOC(=O)C1=CC=C(C=C1)OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



